molecular formula C22H17BrN4O3S B2601475 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide CAS No. 1105223-28-6

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide

Cat. No.: B2601475
CAS No.: 1105223-28-6
M. Wt: 497.37
InChI Key: DCSRQZKNZPVQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C22H17BrN4O3S and its molecular weight is 497.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized novel compounds containing 1,3,4-oxadiazole rings, demonstrating significant antimicrobial properties. For instance, compounds synthesized by incorporating 1,3,4-oxadiazole and sulfonamide moieties showed good to excellent antimicrobial activity against a variety of bacterial and fungal strains. This suggests a potential application of the compound in developing new antimicrobial agents. The antimicrobial properties were evaluated by comparing the minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria as well as fungi, indicating the broad-spectrum activity of these derivatives (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Biological Screening for Anticancer Activity

Compounds bearing the 1,3,4-oxadiazole scaffold have also been evaluated for their anticancer activities. A notable study involved the synthesis of 1,3,4-oxadiazole derivatives and their screening against cancer cell lines, highlighting the potential for these compounds to act as leads in anticancer drug development. The research indicates that modifying the 1,3,4-oxadiazole core with different substituents can significantly affect their cytotoxicity against cancer cells, providing a path for optimizing the anticancer activity of such compounds (Karolina Kairytė et al., 2022).

Enzyme Inhibition and Biological Applications

The research on 1,3,4-oxadiazole derivatives extends to their application as enzyme inhibitors, showcasing the versatility of this scaffold in drug discovery. Studies have demonstrated that these compounds can inhibit various enzymes relevant to disease pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease treatment. This highlights the potential therapeutic applications of compounds with the 1,3,4-oxadiazole ring in treating neurological disorders (S. Z. Siddiqui et al., 2013).

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c1-31-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSRQZKNZPVQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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